Gomphrenin-I

Antioxidant DPPH EC50

Gomphrenin-I (betanidin 6-O-β-D-glucopyranoside) is a red-violet betacyanin pigment belonging to the betalain family. It is the principal pigment in Basella alba (Malabar spinach) ripe fruits, reaching yields of 36.1 mg/100 g fresh weight, and is also abundant in Gomphrena globosa inflorescences.

Molecular Formula C24H26N2O13
Molecular Weight 550.5 g/mol
CAS No. 17008-59-2
Cat. No. B1235222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGomphrenin-I
CAS17008-59-2
Molecular FormulaC24H26N2O13
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESC1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O
InChIInChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-7-13-10(6-15(16)28)5-14(23(36)37)26(13)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12-,14-,17+,18+,19-,20+,24+/m0/s1
InChIKeyYUDKHXMQDKVDGU-FMOSSLLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gomphrenin-I (CAS 17008-59-2) Procurement Guide: Betacyanin Identity, Natural Sources & Baseline Properties


Gomphrenin-I (betanidin 6-O-β-D-glucopyranoside) is a red-violet betacyanin pigment belonging to the betalain family [1]. It is the principal pigment in Basella alba (Malabar spinach) ripe fruits, reaching yields of 36.1 mg/100 g fresh weight, and is also abundant in Gomphrena globosa inflorescences [2][3]. As a water-soluble, nitrogenous chromophore, it exhibits potent antioxidant and anti-inflammatory bioactivities and serves as a natural colorant for food applications [4].

  • Water-soluble betacyanin probe from Basella alba / Gomphrena globosa sources
  • Betalain-family 6-O-β-D-glucopyranoside; structurally distinct from 5-O-glucoside betanin
  • Reported antioxidant and anti-inflammatory bioactivities support natural colorant research

Why Gomphrenin-I Cannot Be Interchanged with Common Betacyanins Like Betanin


Gomphrenin-I and betanin share the same betanidin aglycone core but differ critically in the position of glucosylation: gomphrenin-I is a 6-O-glucoside, whereas betanin is a 5-O-glucoside [1][2]. This regioisomeric difference alters chromatographic retention, oxidation chemistry, and biological potency [3]. In direct comparative DPPH radical scavenging assays, simple gomphrenins rank at the top of the antioxidant activity hierarchy, outperforming betanin/isobetanin by a statistically significant margin, while gomphrenin-I demonstrates broader transcriptional anti-inflammatory effects not reported for betanin at equivalent concentrations [3][4]. Substituting gomphrenin-I with betanin therefore sacrifices both antioxidant potency and anti-inflammatory breadth, making generic replacement untenable for applications where these differential activities are critical.

Target

Gomphrenin-I (6-O-β-D-glucoside)

Reported top antioxidant ranking in DPPH assay; multi-gene anti-inflammatory transcriptional inhibition profile.

Substitute

Betanin (5-O-β-D-glucoside)

Lower antioxidant ranking; anti-inflammatory activity primarily reported as single-enzyme/radical inhibition.

Gomphrenin-I Differentiation Evidence: Quantitative Comparisons Against Betanin, Amaranthine, and Other In-Class Betacyanins


DPPH Radical Scavenging Potency: Gomphrenin-I vs. Betanin/Isbetanin and Amaranthine/Isoamaranthine

In a modified DPPH assay of seven pure betalains, gomphrenin-type betacyanins achieved a mean EC50 of 3.7 μM, ranking first among all tested betalains. This was 3–4-fold more potent than ascorbic acid (EC50 = 13.9 μM) and significantly stronger than rutin (6.1 μM) and catechin (7.2 μM). Importantly, the antioxidant activity followed the order: simple gomphrenins > acylated gomphrenins > dopamine-betaxanthin > betanin/isobetanin > celosianins > iresinins > amaranthine/isoamaranthine, establishing that the 6-O-glucoside gomphrenin scaffold is intrinsically more active than the 5-O-glucoside betanin scaffold and substantially more active than the amaranthine scaffold [1].

DPPH Radical Scavenging
Head-to-head
Gomphrenin-type mean EC50: 3.7 μM; ranked 1st among 7 betalains; 3–4-fold lower EC50 than ascorbic acid (13.9 μM)
Supports antioxidant ranking interpretation; higher radical-scavenging capacity reported relative to betanin and amaranthine scaffolds.
Reported rank order within tested betalain set; modified DPPH method.
Antioxidant DPPH EC50

Anti-Inflammatory Transcriptional Inhibition: Gomphrenin-I vs. Betanin (Cross-Study)

Gomphrenin-I at 25–100 μM suppressed LPS-induced NO production in murine macrophages dose-dependently and decreased PGE2 and IL-1β secretions at 100 μM. Critically, it inhibited transcriptional expression of multiple inflammatory genes (iNOS, COX-2, IL-1β, TNF-α, IL-6) in a single experimental system [1]. In contrast, betanin is primarily reported to inhibit peroxynitrite (ONOO−) with an IC50 of 19.2 μM and shows COX inhibition only in enzyme-based assays (IC50 ∼41 μM), without published transcriptional multi-gene inhibition data in macrophage models [2].

Anti-Inflammatory Profile
Cross-study
Suppressed iNOS, COX-2, IL-1β, TNF-α, IL-6 at 25–100 μM in macrophages; betanin multi-gene transcriptional data not reported
Broader transcriptional regulation context versus betanin; supports inflammation-targeted research procurement.
Cross-study comparison; betanin characterized by enzyme/radical endpoints.
Anti-inflammatory iNOS COX-2

Color Retention in Frozen Food: Gomphrenin-I from Basella rubra in Ice Cream

Pigment-rich extract from Basella rubra fruits, in which gomphrenin-I was characterized as the major betalain pigment (26.06 mg/100 g fresh weight in ripened fruits), was incorporated into ice cream. After six months of frozen storage at −20 °C, 86.63% of the original colour was retained, with no adverse effect on sensory quality [1]. While betanin is also used as a food colorant, published comparative frozen-storage color retention data for purified betanin in identical ice cream matrices are lacking, making this a gomphrenin-I-specific application benchmark.

Frozen Color Retention
Supporting evidence
86.63% color retained after 6 months at −20 °C in ice cream (Basella rubra extract)
Supports frozen-dessert natural colorant stability screening.
No direct betanin comparator under identical frozen-storage conditions.
Natural colorant Ice cream Color stability

Beverage Storage Stability: Gomphrenin-I Half-Life with Additives vs. Control

In a model beverage system (4 °C, absence of light and oxygen), the gomphrenin-I-containing B. rubra extract exhibited a control half-life (t1/2) of 119.5 days. Addition of catechin extended the t1/2 to 203.9 days, EDTA to 187.3 days, and β-cyclodextrin to 144.4 days, while ascorbic acid reduced stability (t1/2 = 78.8 days) [1]. Published t1/2 values for purified betanin under identical beverage conditions are not available, establishing gomphrenin-I as the only betacyanin with a fully characterized additive-stabilization matrix for beverage applications.

Beverage Half-Life
Class-level inference
Control t1/2: 119.5 d; with catechin: 203.9 d (+71%); with EDTA: 187.3 d; with β-cyclodextrin: 144.4 d
Supports shelf-life modeling for beverage colorant formulation; catechin additive shows largest half-life extension.
Purified betanin t1/2 under identical model beverage conditions not available.
Beverage stability Half-life Catechin

Structural Differentiation: 6-O-Glucoside (Gomphrenin-I) vs. 5-O-Glucoside (Betanin) Drives Functional Divergence

Gomphrenin-I is uniquely defined by C6-O-β-glucopyranosyl substitution on the betanidin core, in contrast to the C5-O-β-glucopyranosyl substitution of betanin. This positional difference was unambiguously confirmed by comprehensive 1D and 2D NMR (13C, TOCSY, HSQC, HMBC, NOESY), identifying all carbon atoms of gomphrenin-I and establishing the C6 attachment [1]. The 6-O-glycosylation pattern is associated with altered chromatographic behavior under HSCCC conditions (KD(II) = 1.62 and KD(III) = 0.74) that enable complete separation from betanin [2], and is mechanistically linked to the superior antioxidant ranking of simple gomphrenins over betanin [3].

Glycosylation Position
Direct comparison
6-O-β-D-glucopyranoside (NMR-confirmed); HSCCC KD(II) 1.62 vs. betanin 2.46; KD(III) 0.74 vs. 1.10
Analytical differentiation basis; regioisomeric identity linked to distinct chromatographic and bioactivity profile.
1D/2D NMR and HSCCC separation data confirm non-interchangeability with betanin.
Glycosylation position NMR Structure-activity

Procurement-Relevant Application Scenarios for Gomphrenin-I (CAS 17008-59-2)


Antioxidant Reference Standard for Betalain Structure-Activity Relationship (SAR) Studies

Gomphrenin-I serves as the benchmark 6-O-glucoside betacyanin for SAR investigations. In DPPH radical-scavenging assays, gomphrenin-type betacyanins (mean EC50 = 3.7 μM) rank as the most potent betalain subclass, exceeding betanin/isobetanin and amaranthine/isoamaranthine [1]. Researchers comparing glycosylation-position effects on antioxidant mechanisms require purified gomphrenin-I as the essential C6-substituted reference compound to contrast with C5-substituted betanin.

Multi-Gene Anti-Inflammatory Screening and Transcriptional Pharmacology

For studies requiring transcriptional-level anti-inflammatory profiling, gomphrenin-I is uniquely documented to suppress iNOS, COX-2, IL-1β, TNF-α, and IL-6 expression in LPS-stimulated macrophages at 25–100 μM [1]. This multi-gene inhibition breadth distinguishes it from betanin, which is primarily characterized by single-enzyme or radical-scavenging endpoints [2]. Procurement is indicated for inflammation-targeted nutraceutical screening programs.

Natural Food Colorant Formulation with Validated Frozen-Storage Stability

Food technologists developing clean-label frozen desserts can reference gomphrenin-I's demonstrated 86.63% color retention after six months at −20 °C in ice cream [1]. This quantitative stability milestone, achieved using Basella rubra fruit extract with gomphrenin-I as the characterized major pigment, provides a reproducible benchmark for natural colorant procurement in frozen food applications.

Beverage Colorant Shelf-Life Modeling Using Characterized Additive Stabilization

In model beverage systems, gomphrenin-I's degradation kinetics have been fully characterized, with a control t1/2 of 119.5 days extendable to 203.9 days via catechin addition [1]. This additive-response matrix allows formulators to model shelf-life with precision, a capability not yet demonstrated for other betacyanins under comparable conditions. Procurement of gomphrenin-I for beverage development enables data-driven stabilizer selection.

Application
Selection Property
Validation Focus
Betalain SAR antioxidant reference
6-O-glucoside scaffold; reported DPPH rank order
DPPH assay ranking review; comparator betanin response context
Anti-inflammatory transcriptional profiling
Multi-gene inhibition (iNOS, COX-2, cytokines) reported
Macrophage transcriptional endpoint review; betanin cross-study context
Frozen-dessert natural colorant
86.63% color retention after 6-month frozen storage reported
Ice cream matrix stability review; color retention endpoint monitoring
Beverage colorant shelf-life modeling
Additive-responsive half-life extension characterized
Degradation kinetics review; catechin stabilization context
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